molecular formula C27H36I2N4+2 B12060583 3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide

Cat. No.: B12060583
M. Wt: 670.4 g/mol
InChI Key: XJMOSONTPMZWPB-UHFFFAOYSA-O
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Description

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide, also known as propidium iodide, is a fluorescent stain that binds to nucleic acids. It is widely used in molecular biology for staining cells and evaluating cell viability. This compound is particularly useful in flow cytometry and fluorescence microscopy due to its ability to selectively stain dead cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3,8-diamino-6-phenylphenanthridine.

    Reaction with Alkylating Agents: The phenanthridine derivative is then reacted with diethylmethylamine in the presence of an alkylating agent to form the quaternary ammonium compound.

    Iodination: The final step involves the addition of iodine to form the dihydroiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the phenanthridine ring, altering its fluorescence properties.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide has numerous applications in scientific research:

    Chemistry: Used as a fluorescent probe to study nucleic acid interactions.

    Biology: Employed in cell viability assays to distinguish between live and dead cells.

    Medicine: Investigated for its potential in cancer diagnostics and treatment due to its ability to bind to DNA.

    Industry: Utilized in the development of diagnostic kits and research tools.

Mechanism of Action

The compound exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of DNA, making it an effective tool for staining and identifying nucleic acids. The molecular targets include the phosphate backbone and the base pairs of DNA. The pathways involved in its action are primarily related to its ability to bind to nucleic acids and fluoresce under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethidium Bromide: Another fluorescent stain used for nucleic acid staining but with different spectral properties.

    Acridine Orange: A nucleic acid-selective fluorescent cationic dye used in cell cycle studies.

    DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine rich regions in DNA.

Uniqueness

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide is unique due to its high specificity for dead cells and its ability to be used in combination with other dyes for multicolor fluorescence imaging. Its distinct fluorescence properties make it a valuable tool in various research applications.

Properties

Molecular Formula

C27H36I2N4+2

Molecular Weight

670.4 g/mol

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide

InChI

InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p+1

InChI Key

XJMOSONTPMZWPB-UHFFFAOYSA-O

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.I.I

Origin of Product

United States

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